N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl and dimethylphenyl groups attached to an oxazole ring, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Substitution Reactions: The introduction of the 2-chlorophenyl and 3,4-dimethylphenyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride in polar aprotic solvents such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-5-phenyl-1,2-oxazole-3-carboxamide: Lacks the dimethyl groups, resulting in different chemical and biological properties.
N-(2-bromophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide: The bromine atom introduces different reactivity compared to the chlorine atom.
N-(2-chlorophenyl)-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide: The position of the methyl group affects the compound’s steric and electronic properties.
Uniqueness
N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide is unique due to the presence of both 2-chlorophenyl and 3,4-dimethylphenyl groups, which confer specific steric and electronic characteristics
Properties
Molecular Formula |
C18H15ClN2O2 |
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Molecular Weight |
326.8 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-7-8-13(9-12(11)2)17-10-16(21-23-17)18(22)20-15-6-4-3-5-14(15)19/h3-10H,1-2H3,(H,20,22) |
InChI Key |
HFCTVNMELHDVSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3Cl)C |
Origin of Product |
United States |
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